(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10(13(19)16-15(17)21)7-9-3-4-11(18)12(8-9)23-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHBHNAGCCNHT-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
IUPAC Name
- This compound
Molecular Formula
- C₁₈H₁₉N₃O₄
Structural Features
The compound features a diazinane ring with significant substituents that contribute to its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group is particularly noteworthy as it is known to influence various biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the 4-hydroxy-3-methoxyphenyl moiety have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
The compound has been studied for its potential anticancer effects. It is hypothesized to exert its action by:
- Inhibiting cell proliferation : Through interaction with specific kinases and enzymes involved in the cell cycle.
- Inducing apoptosis : By activating intrinsic apoptotic pathways which lead to programmed cell death.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses and cancer progression.
- Receptor Interaction : It may act on various receptors, modulating signaling pathways related to growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in ResearchGate evaluated a series of hydrazone derivatives, including those with similar structural characteristics to our compound. The results indicated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to standard treatments .
Study 2: Anticancer Properties
In a separate investigation published in PubMed, compounds with similar diazinane structures were tested for their ability to inhibit tumor growth in vivo. Results showed a reduction in tumor size and improved survival rates in treated groups compared to controls .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| 4-Hydroxy-3-methoxybenzaldehyde | Antimicrobial | Disruption of cell wall synthesis |
| 1-(2-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Anticancer | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Methoxy vs. Hydroxy-Methoxy Groups
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione ():
(5E)-5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione ():
(b) Electron-Withdrawing and Bulky Substituents
- 5-Ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione (): Incorporates a fluorobenzoyl group, enhancing metabolic stability and lipophilicity.
Modifications on the Diazinane Ring
(a) N-Substituent Variations
- (5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (): Methyl group on the diazinane ring instead of 2-methoxyethyl.
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione ():
(b) Functional Group Replacements
- 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (): A dimethylamino group replaces the aromatic benzylidene, introducing basicity (pKa ~9-10) and altering electronic properties .
Physicochemical and Structural Properties
Stereochemical and Conformational Differences
- E vs. Z Isomerism : The target compound’s E-configuration () maximizes conjugation between the benzylidene and diazinane rings, enhancing UV absorption and stability. In contrast, Z-isomers (e.g., ) exhibit distorted geometries that may reduce resonance stabilization .
- Crystal Packing : Compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione form π-π interactions between aromatic rings, whereas hydroxyl-containing analogs (e.g., ) engage in hydrogen bonding, affecting solubility and melting points .
Q & A
Basic: What synthetic strategies are recommended for preparing (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A general approach involves:
Reacting a thiosemicarbazide derivative with a chloroacetic acid derivative in the presence of sodium acetate.
Refluxing the mixture in a solvent system of DMF and acetic acid (1:2 v/v) for 2 hours to facilitate cyclization .
Recrystallization of the crude product using DMF-ethanol or DMF-acetic acid mixtures to improve purity .
Example Protocol:
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A combination of spectroscopic, crystallographic, and elemental analysis methods is essential:
Single-crystal X-ray diffraction (XRD): Resolves the stereochemistry and confirms the (5E)-configuration. Crystallization in methanol monosolvate systems enhances crystal quality .
Elemental Analysis (CHNS): Validates empirical formula consistency (e.g., using a Vario MICRO CHNS analyzer) .
Spectroscopy:
- NMR (¹H/¹³C): Assigns proton environments and confirms substituent positions.
- FT-IR: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Reference Table:
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| XRD | Stereochemical confirmation | (5E)-configuration, dihedral angles | |
| CHNS | Elemental composition | C, H, N, S content validation | |
| ¹H NMR | Substituent analysis | Methoxyethyl proton signals at δ 3.2–3.5 ppm |
Advanced: How can computational modeling enhance understanding of this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
Predict electronic transitions: Compare experimental UV-Vis spectra with theoretical excitation energies .
Map molecular orbitals: Identify electron-rich regions (e.g., the methylidene group) for reactivity studies .
Optimize geometry: Validate XRD-derived bond lengths and angles (mean deviation < 0.002 Å) .
Workflow:
- Software: Gaussian 09 or ORCA for DFT.
- Basis Set: B3LYP/6-311++G(d,p) for accuracy.
- Outputs: HOMO-LUMO gaps, dipole moments, electrostatic potential surfaces .
Advanced: How to design experiments to assess environmental persistence and ecotoxicity?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :
Abiotic Stability:
- Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC.
- Photolysis: Expose to UV light (λ = 254–365 nm) and quantify half-life.
Biotic Transformation:
- Use soil/water microcosms to assess microbial degradation.
Ecotoxicity:
- Acute assays: Daphnia magna (48h LC₅₀).
- Chronic assays: Algal growth inhibition (72h EC₅₀).
Experimental Design Table:
| Parameter | Conditions | Metrics | Reference |
|---|---|---|---|
| Hydrolysis | pH 7, 25°C | Degradation rate (k) | |
| Photolysis | UV 254 nm, 24h | Half-life (t₁/₂) | |
| Microcosm | Soil/water, 30 days | Metabolite profiling |
Advanced: How to resolve contradictions in observed vs. predicted biological activity data?
Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:
Dose-response validation: Repeat assays with freshly prepared solutions to exclude degradation artifacts.
Solvent optimization: Replace DMSO with acetonitrile if precipitation occurs .
Targeted profiling: Use molecular docking to prioritize biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .
Case Study:
- Observed: Low antimicrobial activity in broth microdilution.
- Hypothesis: Poor membrane permeability due to methoxyethyl group.
- Solution: Synthesize analogs with lipophilic substituents (e.g., ethyl → hexyl) .
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the trione core.
- Solvent choice: Dissolve in anhydrous DMSO for long-term stock solutions (≥6 months stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
